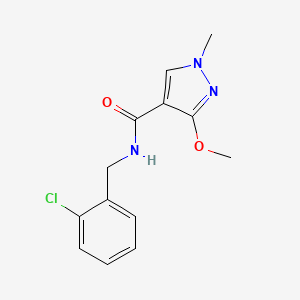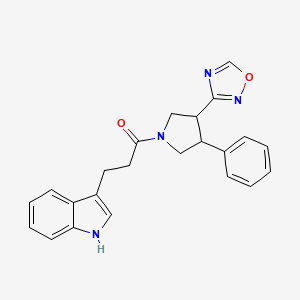
N-(2-chlorobenzyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Researchers synthesized and characterized new derivatives of 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine, providing insights into their structural properties and potential applications (Hassan, Hafez, & Osman, 2014).
- Another study focused on synthesizing novel pyrazole derivatives, analyzing their crystal structure, and performing Hirshfeld surface and DFT calculations to understand their molecular geometries and electronic structures (Kumara, Kumar, Kumar, & Lokanath, 2018).
Medical and Biological Applications
- In vitro cytotoxic activity of synthesized pyrazole derivatives was evaluated against various cancer cell lines, suggesting potential applications in oncology (Hassan, Hafez, Osman, & Ali, 2015).
- A study synthesized methoxy and fluorine analogs of a specific pyrazole derivative, examining their binding affinity for the CB1 cannabinoid receptor, which is relevant in developing medical imaging tracers (Tobiishi, Sasada, Nojiri, Yamamoto, Mukai, Ishiwata, & Maeda, 2007).
Industrial and Environmental Applications
- A study investigated the corrosion protection behavior of synthesized pyrazole compounds on mild steel in acidic solution, highlighting their potential use in corrosion inhibition (Paul, Yadav, & Obot, 2020).
- Another research synthesized and evaluated the herbicidal activity of new pyrazole-4-carboxamide derivatives, indicating their potential as agricultural herbicides (Ohno, Watanabe, Matsukawa, Ueda, Sakurai, Hori, & Hirai, 2004).
Mecanismo De Acción
Safety and Hazards
The safety and hazards associated with a compound like this would depend on various factors, including its physical and chemical properties, how it’s used, and how much is used. For instance, 2-chlorobenzyl chloride, a related compound, is considered hazardous and can cause skin burns and eye damage .
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3-methoxy-1-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2/c1-17-8-10(13(16-17)19-2)12(18)15-7-9-5-3-4-6-11(9)14/h3-6,8H,7H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZDMZGDGPIABBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((tetrahydrofuran-2-yl)methyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2862332.png)
![4-Cyclobutyl-6-[(1-ethylsulfonylpiperidin-4-yl)methoxy]pyrimidine](/img/structure/B2862333.png)
![N-Ethyl-N-[(4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl)methyl]prop-2-enamide](/img/structure/B2862334.png)
![8-(4-fluorophenyl)-2-phenethyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2862336.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B2862339.png)

![5-(4-Fluorophenyl)-6-methyl-4-(4-methylpiperidin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2862342.png)

![3-{[2-(3-Hydroxyquinoxalin-2-yl)-6-methylphenyl]carbamoyl}propanoic acid](/img/structure/B2862344.png)
![1,3-dimethyl-7-propyl-5-((pyridin-3-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2862345.png)

![Ethyl 4-[2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonylacetyl]piperazine-1-carboxylate](/img/structure/B2862352.png)
